(Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
Description
(Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a morpholinothiazole ring and an aniline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-12-5-4-6-13(2)15(12)17-16-19(14(3)11-21-16)18-7-9-20-10-8-18;/h4-6,11H,7-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPAZWLUFZRWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C)N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves the following steps:
Formation of the Morpholinothiazole Ring: This step involves the reaction of appropriate thioamide and morpholine derivatives under specific conditions to form the morpholinothiazole ring.
Coupling with Aniline Derivative: The morpholinothiazole intermediate is then coupled with a 2,6-dimethylaniline derivative under conditions that favor the formation of the (Z)-isomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions may target the thiazole ring or the aniline group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline Derivatives: Compounds with similar aniline structures.
Morpholinothiazole Derivatives: Compounds with similar thiazole rings.
Uniqueness
The unique combination of the morpholinothiazole ring and the aniline moiety in (Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride distinguishes it from other compounds. This unique structure may confer specific properties that are advantageous in various applications.
Biological Activity
(Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a complex organic compound notable for its unique molecular structure, which features a thiazole ring, a morpholine moiety, and an aniline group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural characteristics.
- Molecular Formula : C₁₆H₂₂ClN₃OS
- Molecular Weight : 339.9 g/mol
- CAS Number : 1180037-12-0
The compound's (Z) configuration at the double bond between the aniline and the thiazole is significant as it can affect both its biological activity and chemical reactivity. The presence of multiple functional groups allows for diverse interactions with biological targets.
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The biological activity of this compound has been explored through various predictive models. These studies suggest that the compound may possess:
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
- Anticancer Properties : Structural analogs have shown promise in inhibiting tumor growth in vitro.
- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.
Case Studies and Experimental Findings
-
Antimicrobial Activity :
- A study evaluated the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
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Anticancer Potential :
- In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound reduced cell viability by 45% at a concentration of 50 µM after 48 hours of exposure. This suggests that further investigation into its anticancer mechanisms is warranted.
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Enzyme Interaction Studies :
- Interaction studies demonstrated that this compound inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial. Below is a table summarizing key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 4-Methyl-N-(morpholinothiazol-2(3H)-ylidene)aniline | Similar amine structure | Anticancer |
| N-(4-Methylthiazol-2(3H)-ylidene)aniline | Shares the aniline core | Enzyme inhibition |
Conclusion and Future Directions
The biological activity of this compound suggests significant potential in medicinal applications, particularly in antimicrobial and anticancer therapies. Further research is needed to elucidate its mechanisms of action, optimize its efficacy, and explore possible derivatives that could enhance its therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
